

# Technical Guide: 1-Benzyl-1H-imidazole-2-carbaldehyde (CAS: 10045-65-5)

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## Compound of Interest

**Compound Name:** 1-Benzyl-1H-imidazole-2-carbaldehyde

**Cat. No.:** B162289

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## Introduction

**1-Benzyl-1H-imidazole-2-carbaldehyde** is an organic compound featuring a five-membered imidazole ring substituted with a benzyl group at the 1-position and a carbaldehyde (formyl) group at the 2-position.<sup>[1]</sup> The imidazole moiety is a critical pharmacophore in numerous biologically active compounds and approved drugs, valued for its ability to participate in hydrogen bonding and  $\pi$ - $\pi$  stacking interactions with biological targets. The presence of a reactive aldehyde group makes this compound a versatile intermediate in organic synthesis, particularly for the construction of more complex heterocyclic systems and potential drug candidates. This guide provides a summary of the available technical data for **1-Benzyl-1H-imidazole-2-carbaldehyde**, including its physicochemical properties, proposed synthesis, and potential applications in research and development.

## Physicochemical and Spectral Data

The quantitative data for **1-Benzyl-1H-imidazole-2-carbaldehyde** is summarized in the tables below. While spectral data (NMR, IR, Mass Spectrometry) is referenced in various databases, detailed experimental spectra are not readily available in the public domain. The provided data is based on information from chemical suppliers and databases.

Table 1: Physicochemical Properties

Property	Value	Reference
CAS Number	10045-65-5	<a href="#">[2]</a>
Molecular Formula	C <sub>11</sub> H <sub>10</sub> N <sub>2</sub> O	<a href="#">[2]</a>
Molecular Weight	186.21 g/mol	<a href="#">[2]</a>
IUPAC Name	1-benzylimidazole-2-carbaldehyde	<a href="#">[2]</a>
Boiling Point	128 °C (at 4 Torr)	<a href="#">[3]</a>
Density	1.12 ± 0.1 g/cm <sup>3</sup> (Predicted)	<a href="#">[3]</a>

Table 2: Spectral Data Summary

Technique	Data Availability
<sup>1</sup> H NMR	Data available, but specific shifts not detailed in public sources. <a href="#">[2]</a>
<sup>13</sup> C NMR	Data available, but specific shifts not detailed in public sources.
Mass Spectrometry (GC-MS)	Spectrum available in databases. <a href="#">[2]</a>
Infrared (IR) Spectroscopy	Spectrum available in databases. <a href="#">[2]</a>
UV-VIS Spectroscopy	Spectrum available in databases. <a href="#">[2]</a>

## Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **1-Benzyl-1H-imidazole-2-carbaldehyde** is not extensively documented in publicly available literature. However, a plausible synthetic route can be inferred from general organic chemistry principles and published methods for analogous compounds. A likely approach involves the formylation of 1-benzyl-1H-imidazole.

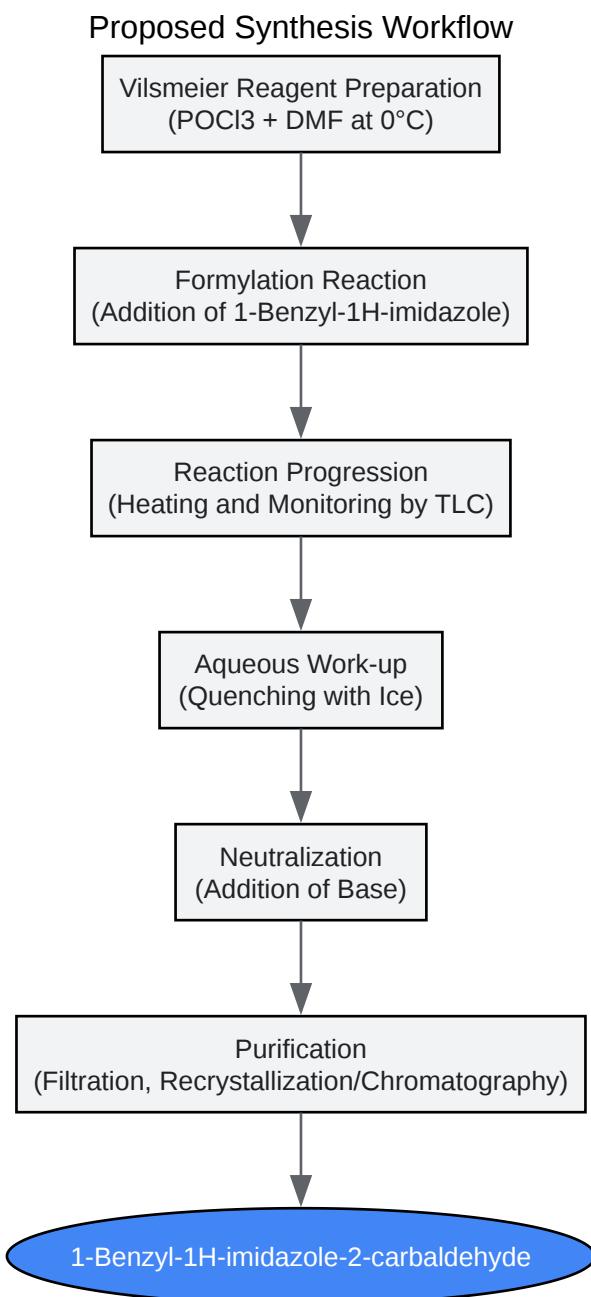
Proposed Synthesis: Vilsmeier-Haack Formylation of 1-Benzyl-1H-imidazole

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. This proposed protocol is based on this standard procedure.

#### Experimental Protocol:

- **Reagent Preparation:** In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool a solution of dimethylformamide (DMF) to 0°C.
- **Vilsmeier Reagent Formation:** Slowly add phosphorus oxychloride (POCl<sub>3</sub>) dropwise to the cooled DMF with stirring, maintaining the temperature below 5°C. The reaction is exothermic. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
- **Formylation Reaction:** Dissolve 1-benzyl-1H-imidazole in a suitable solvent (e.g., DMF or a chlorinated solvent) and add it dropwise to the prepared Vilsmeier reagent at 0°C.
- **Reaction Progression:** After the addition, slowly warm the reaction mixture to room temperature and then heat to 60-80°C for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.
- **Neutralization:** Carefully neutralize the acidic solution with a base, such as sodium hydroxide or sodium carbonate, until the solution is alkaline. This will precipitate the crude product.
- **Purification:** Collect the crude product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Below is a conceptual workflow for the proposed synthesis of **1-Benzyl-1H-imidazole-2-carbaldehyde**.



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Caption: Proposed Vilsmeier-Haack synthesis workflow.

## Applications in Research and Drug Development

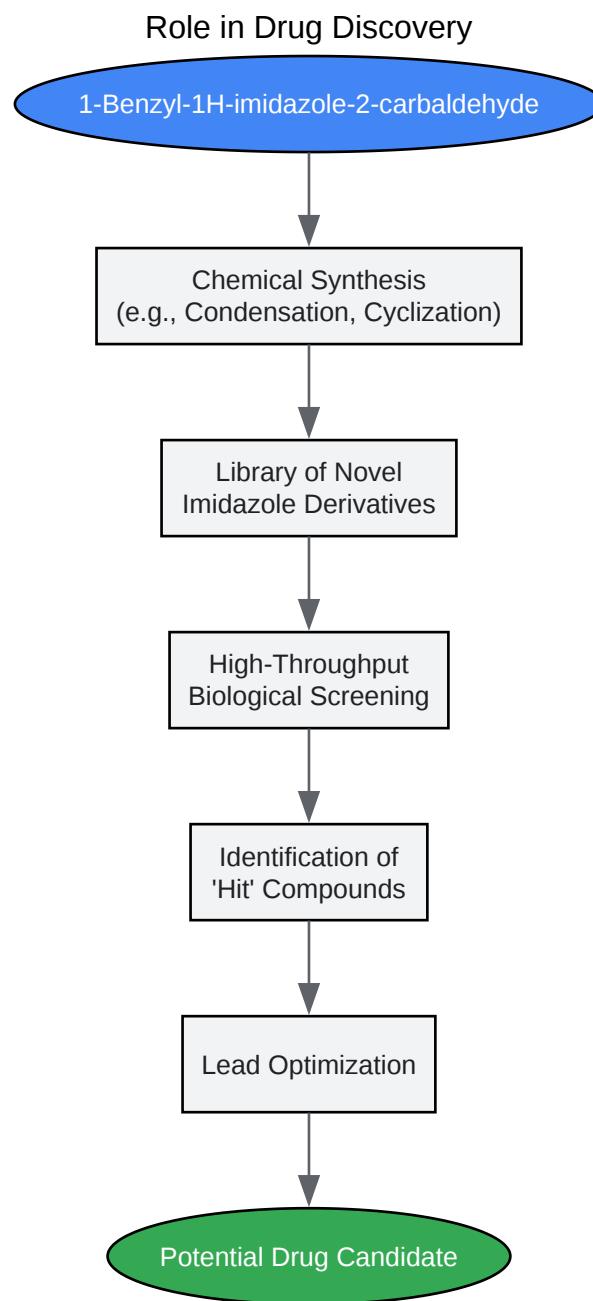
While specific biological activities for **1-Benzyl-1H-imidazole-2-carbaldehyde** are not well-documented, its structural motifs suggest several potential areas of application in medicinal chemistry and drug development.

- **Scaffold for Bioactive Molecules:** The imidazole ring is a core component of many pharmaceuticals, including antifungals (e.g., ketoconazole), antibiotics (e.g., metronidazole), and antihypertensives (e.g., losartan).[4] This compound serves as a valuable starting material for the synthesis of novel imidazole-containing molecules with potential therapeutic activities.
- **Intermediate for Heterocyclic Synthesis:** The aldehyde functional group is highly reactive and can be used in a variety of chemical transformations to build more complex molecular architectures. For instance, it can undergo condensation reactions with amines to form Schiff bases, which can be further modified or cyclized to generate novel heterocyclic systems.
- **Potential for Biological Screening:** Given the broad biological activities associated with imidazole derivatives, **1-Benzyl-1H-imidazole-2-carbaldehyde** itself could be a candidate for screening in various biological assays to identify potential new leads for drug discovery programs. The applications of its isomer, 1-Benzyl-1H-imidazole-5-carboxaldehyde, as an intermediate for agents targeting neurological disorders and as antifungal and antibacterial agents, suggest that this compound could have similar utility.[5]

## Signaling Pathways and Logical Relationships

There is currently no publicly available information detailing the involvement of **1-Benzyl-1H-imidazole-2-carbaldehyde** in any specific biological signaling pathways. Research in this area would be required to elucidate any such relationships.

The logical relationship of this compound in a drug discovery context is that of a versatile chemical intermediate.



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Caption: Role as a chemical intermediate in drug discovery.

## Safety and Handling

Based on available safety data, **1-Benzyl-1H-imidazole-2-carbaldehyde** is classified with the following hazards:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

## Conclusion

**1-Benzyl-1H-imidazole-2-carbaldehyde** is a valuable chemical intermediate with significant potential for use in organic synthesis and medicinal chemistry. While detailed studies on its biological activity are not widely published, its structural features make it an attractive starting point for the development of novel heterocyclic compounds and potential therapeutic agents. Further research into the synthesis, reactivity, and biological properties of this compound is warranted to fully explore its utility in drug discovery and development.

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